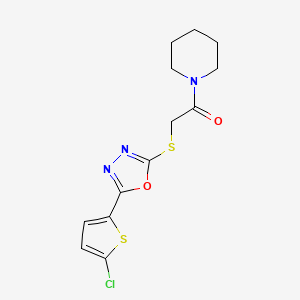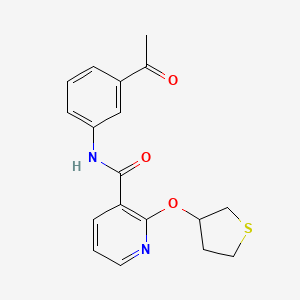
methyl N-benzoyl-2-methylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-benzoyl-2-methylalaninate is an organic compound with the molecular formula C12H15NO3 . It is a derivative of alanine, an amino acid, and features a benzoyl group attached to the nitrogen atom and a methyl group on the alpha carbon. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-benzamido-2-methylpropanoate are short-chain alcohol dehydrogenases from Burkholderia gladioli . These enzymes play a crucial role in the dynamic kinetic asymmetric transformation of the compound .
Mode of Action
Methyl 2-benzamido-2-methylpropanoate interacts with its targets, the short-chain alcohol dehydrogenases, to undergo a dynamic kinetic asymmetric transformation . This interaction results in changes to the compound’s structure, leading to the formation of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate .
Biochemical Pathways
The compound affects the biochemical pathway involving the transformation of methyl 2-benzamido-methyl-3-oxobutanoate
Result of Action
The molecular and cellular effects of Methyl 2-benzamido-2-methylpropanoate’s action are primarily its transformation into optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate . This transformation is achieved with the highest enantio- and diastereo-selectivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-benzamido-2-methylpropanoate. For instance, the presence of varied organic solvents and substrates can affect the compound’s interaction with its targets . .
Análisis Bioquímico
Biochemical Properties
Methyl 2-benzamido-2-methylpropanoate has been found to interact with short-chain alcohol dehydrogenases from Burkholderia gladioli . These enzymes have shown great potential in the dynamic kinetic asymmetric transformation of Methyl 2-benzamido-2-methylpropanoate . The nature of these interactions involves the transformation of the compound, indicating its role as a substrate in these enzymatic reactions .
Molecular Mechanism
The molecular mechanism of Methyl 2-benzamido-2-methylpropanoate involves its interaction with enzymes such as short-chain alcohol dehydrogenases . It acts as a substrate for these enzymes, undergoing a dynamic kinetic asymmetric transformation
Metabolic Pathways
It is known to interact with short-chain alcohol dehydrogenases , suggesting it may be involved in the metabolic pathways these enzymes participate in
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N-benzoyl-2-methylalaninate can be synthesized through several methods. One common approach involves the reaction of N-benzoyl-2-methylalanine with methanol in the presence of a strong acid catalyst . This esterification reaction typically requires refluxing the reactants for several hours to achieve a high yield of the desired product.
Another method involves the use of dendrimeric intermediates. In this approach, N-alkyl-β-amino acids and their methyl esters are synthesized using dendrimeric molecules in a one-pot reaction . This method offers a more environmentally friendly and efficient route to the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-benzoyl-2-methylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the ester to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Benzyl derivatives and alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Methyl N-benzoyl-2-methylalaninate can be compared with other similar compounds, such as:
Methyl N-benzoylalaninate: Lacks the methyl group on the alpha carbon, resulting in different reactivity and biological activity.
Ethyl N-benzoyl-2-methylalaninate: Has an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
N-benzoyl-2-methylalanine: The free acid form, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
methyl 2-benzamido-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,11(15)16-3)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBIXYNNTSJTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)




![METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2950906.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2950910.png)

![1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2950914.png)


![1-tert-butyl 2-methyl (2S,4R)-4-[(7-bromoisoquinolin-1-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B2950919.png)
